N-isopropylpyridine-3-sulfonamide
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Overview
Description
N-isopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Target of Action
N-isopropylpyridine-3-sulfonamide, also known as N-(propan-2-yl)pyridine-3-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial folic acid synthesis and regulation of pH and fluid balance in the body, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent the incorporation of PABA, a substrate of the enzyme, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) processes . . Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in the production of nucleic acids and proteins in bacteria, thereby inhibiting bacterial growth . This makes this compound effective in treating bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides have been found to be ubiquitous environmental contaminants due to their widespread use and high resistance to biodegradation . This can lead to long residence times in both water and soil matrices . The presence of sulfonamides in the environment can potentially lead to the development of antibiotic-resistant bacteria .
Biochemical Analysis
Biochemical Properties
N-isopropylpyridine-3-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The biochemical properties of this compound are largely determined by its interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, sulfonamides, including this compound, can inhibit the synthesis of tetrahydrofolate, which further stops DNA replication . This leads to hindrances in cell division, making the sulfonamides bacteriostatic rather than bactericidal .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key determinant feature of this allergic response involves substitution at the N4 arylamine group position .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-isopropylpyridine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of pyridine-3-thiol with isopropylamine in the presence of an oxidizing agent. The reaction typically occurs under mild conditions and does not require additional pre-functionalization steps .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize waste generation .
Chemical Reactions Analysis
Types of Reactions: N-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-isopropylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural substrates.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Sulfonimidates: Compounds with a sulfur (VI) center, used in similar applications.
Uniqueness: N-isopropylpyridine-3-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isopropyl group and pyridine ring enhance its stability and interaction with biological targets compared to other sulfonamides .
Properties
IUPAC Name |
N-propan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVLXVAWZOTQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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